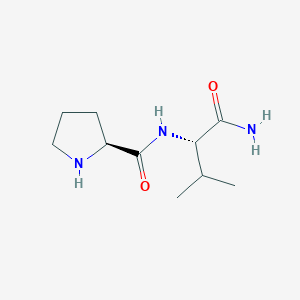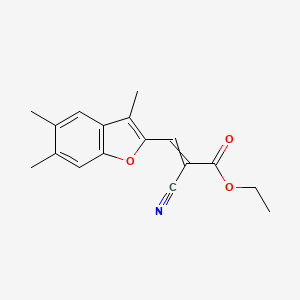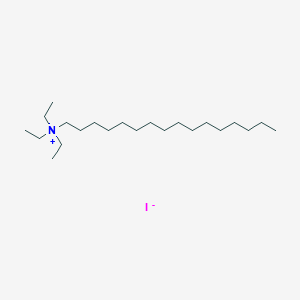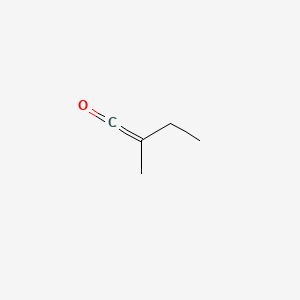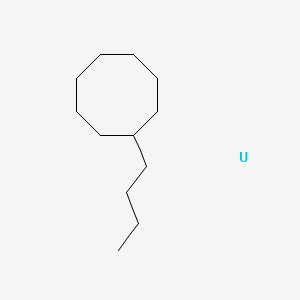
Butylcyclooctane;uranium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylcyclooctane;uranium is a compound that combines the hydrocarbon butylcyclooctane with uranium. Butylcyclooctane is a cycloalkane with a butyl group attached to a cyclooctane ring, while uranium is a heavy metal known for its use in nuclear energy and weapons. This compound is of interest due to its unique combination of organic and inorganic components, which may lead to novel properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butylcyclooctane typically involves the alkylation of cyclooctane with butyl halides under the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents like toluene or hexane to facilitate the reaction.
For the incorporation of uranium, the process generally involves complexation reactions where uranium salts, such as uranium hexafluoride or uranium tetrachloride, react with the organic component under controlled conditions. The reaction may require an inert atmosphere to prevent oxidation and the use of ligands to stabilize the uranium complex.
Industrial Production Methods
Industrial production of butylcyclooctane;uranium would likely involve large-scale reactors where the organic and inorganic components are combined under optimized conditions. The process would include steps for purification and isolation of the final product, such as distillation or crystallization, to ensure high purity and yield.
化学反应分析
Types of Reactions
Butylcyclooctane;uranium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized to form alcohols, ketones, or carboxylic acids.
Reduction: Uranium can be reduced from its higher oxidation states to lower ones, often using reducing agents like hydrogen or metals.
Substitution: The butyl group in butylcyclooctane can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine under UV light or in the presence of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of butylcyclooctane can yield butylcyclooctanol or butylcyclooctanone, while reduction of uranium compounds can produce lower oxidation state uranium complexes.
科学研究应用
Chemistry: It can be used as a precursor for synthesizing other complex organic-inorganic compounds.
Biology: Research into its biological interactions and potential as a radiolabeled compound for imaging or therapy.
Medicine: Potential use in targeted radiotherapy for cancer treatment, leveraging the radioactive properties of uranium.
Industry: Applications in materials science for developing new types of polymers or composites with unique properties.
作用机制
The mechanism by which butylcyclooctane;uranium exerts its effects involves the interaction of the uranium component with biological or chemical targets. Uranium can form complexes with various ligands, affecting molecular pathways and cellular processes. The organic component may influence the solubility, stability, and overall reactivity of the compound.
相似化合物的比较
Similar Compounds
Cyclooctane: A simpler cycloalkane without the butyl group.
Butylcyclohexane: A similar compound with a smaller cycloalkane ring.
Uranium Hexafluoride: A common uranium compound used in nuclear fuel processing.
Uniqueness
Butylcyclooctane;uranium is unique due to its combination of a cycloalkane with a butyl group and uranium. This combination may lead to distinct chemical and physical properties, such as enhanced stability or reactivity, compared to simpler cycloalkanes or uranium compounds alone.
属性
CAS 编号 |
37274-12-7 |
|---|---|
分子式 |
C12H24U |
分子量 |
406.35 g/mol |
IUPAC 名称 |
butylcyclooctane;uranium |
InChI |
InChI=1S/C12H24.U/c1-2-3-9-12-10-7-5-4-6-8-11-12;/h12H,2-11H2,1H3; |
InChI 键 |
CSBQELOPISOUEA-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CCCCCCC1.[U] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



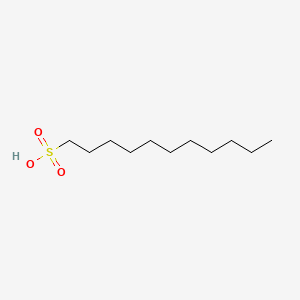



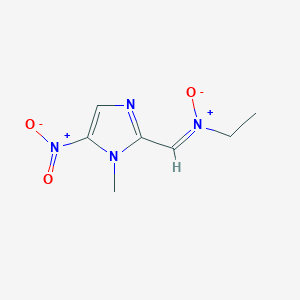
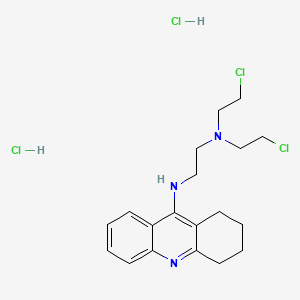
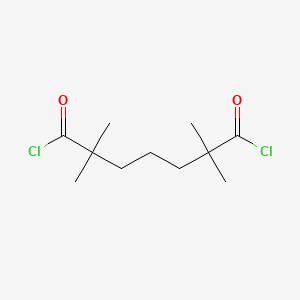
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
